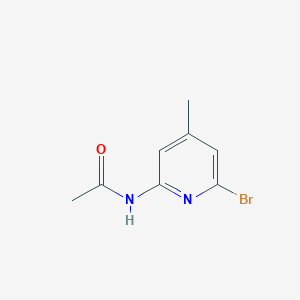

N-(6-Bromo-4-methylpyridin-2-YL)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-Bromo-4-methylpyridin-2-YL)acetamide” is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 . It is used in research .

Synthesis Analysis

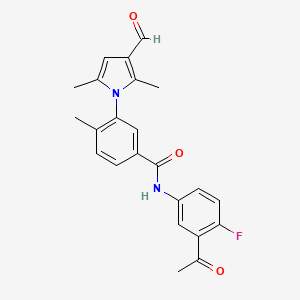

The synthesis of “N-(6-Bromo-4-methylpyridin-2-YL)acetamide” can be achieved through the peracetylation of a mixture containing the compound and 2-amino-6-bromo-4-methyl-pyridine (compound H1). This process can be performed using pyridine, acetic anhydride, and N, N-dimethylaminopyridine .Molecular Structure Analysis

The molecular structure of “N-(6-Bromo-4-methylpyridin-2-YL)acetamide” is represented by the SMILES notation: CC(=O)Nc1cc©cc(Br)n1 .Chemical Reactions Analysis

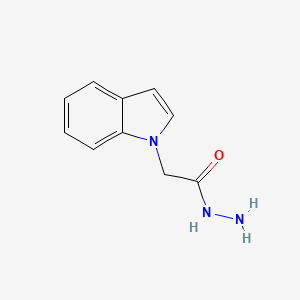

“N-(6-Bromo-4-methylpyridin-2-YL)acetamide” is used as a chemical reagent in the synthesis of diarylureas used as allosteric modulators. It is also used in the production of novel Bcl-Abl inhibitors with flexible linkers .Physical And Chemical Properties Analysis

“N-(6-Bromo-4-methylpyridin-2-YL)acetamide” is a solid compound that should be stored sealed in dry conditions at 2-8°C . The boiling point is not specified .Scientific Research Applications

- Synthesis : N-(6-Bromo-4-methylpyridin-2-yl)acetamide can be efficiently synthesized via Suzuki cross-coupling reactions using commercially available 5-bromo-2-methylpyridin-3-amine .

- Anti-Thrombolytic Activity : Some derivatives of this compound have demonstrated anti-thrombolytic properties, making them potential candidates for preventing clot formation in human blood .

- ESBL-Producing E. coli Strains : N-(4-methylpyridin-2-yl) thiophene-2-carboxamides, structurally related to our compound, were tested against ESBL-producing E. coli ST131 strains. These derivatives exhibited antibacterial efficacy, which is crucial in combating drug-resistant bacteria .

- Liver Fibrosis : Some pyridine derivatives, including N-(6-Bromo-4-methylpyridin-2-yl)acetamide analogs, have shown better anti-fibrosis activity than existing drugs. For instance, they reduced collagen deposition in liver fibrosis models .

- Chiral Dopants : Computational studies suggest that certain pyridine derivatives could serve as chiral dopants for liquid crystals. Their electronic properties and molecular structures make them interesting candidates for this application .

- Potential Antimicrobial Agents : Investigating the biofilm inhibition activity of these derivatives could lead to the development of novel antimicrobial agents. Biofilm formation is a critical factor in bacterial pathogenesis .

Medicinal Chemistry and Drug Development

Antibacterial Research

Anti-Fibrosis Activity

Liquid Crystal Research

Biofilm Inhibition

Safety and Hazards

The compound is classified as a warning hazard. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

N-(6-bromo-4-methylpyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-7(9)11-8(4-5)10-6(2)12/h3-4H,1-2H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQRPJZATVZTQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Bromo-4-methylpyridin-2-YL)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2452852.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B2452853.png)

![ethyl 2-(2-(thiophen-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2452856.png)

![7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2452860.png)

![N-[3-Fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2452868.png)

![1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)-](/img/structure/B2452870.png)

![methyl 4-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2452871.png)

![1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2452872.png)

![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)